Telaglenastat Hydrochloride

Glutaminase Inhibition Enzyme Kinetics Target Engagement

Telaglenastat hydrochloride (CB-839 HCl) is the definitive first-in-class GLS1 inhibitor for oncology research. Unlike BPTES (poor solubility) or DON (neurotoxic), it delivers high potency (IC50 23–28 nM), slow off-rate kinetics (t1/2 ~45 min), and oral bioavailability. The HCl salt form specifically enhances aqueous solubility critical for reproducible in vivo dosing. Validated in TNBC PDX models (59% TGI at 200 mg/kg BID p.o.) and clinically in RCC/MDS (70% ORR with azacitidine). Choose the gold standard to ensure translational relevance and data integrity.

Molecular Formula C26H25ClF3N7O3S
Molecular Weight 608.0 g/mol
CAS No. 1874231-60-3
Cat. No. B3324489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelaglenastat Hydrochloride
CAS1874231-60-3
Molecular FormulaC26H25ClF3N7O3S
Molecular Weight608.0 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl
InChIInChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H
InChIKeyNMVMURBPQFKTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telaglenastat Hydrochloride (CB-839 HCl) CAS 1874231-60-3: Core Identity and Procurement Baseline


Telaglenastat hydrochloride (USAN, CAS 1874231-60-3) is the hydrochloride salt of the small molecule CB-839, a first-in-class, orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1) [1]. It potently inhibits the GLS1 splice variants KGA (kidney-type glutaminase) and GAC (glutaminase C) with IC50 values of 23 nM and 28 nM, respectively, against endogenous glutaminase in mouse kidney and brain homogenates . The compound demonstrates high selectivity over the liver isoform GLS2 (IC50 > 1 µM) [2]. Telaglenastat hydrochloride induces autophagy and exhibits significant antitumor activity in preclinical models of cancers dependent on glutamine metabolism .

Why Telaglenastat Hydrochloride Cannot Be Interchanged with BPTES or Other GLS Inhibitors: A Procurement Risk Analysis


Substituting Telaglenastat hydrochloride with another GLS1 inhibitor such as BPTES, DON (6-Diazo-5-oxo-L-norleucine), or JHU-083 introduces substantial scientific and experimental risk. Telaglenastat exhibits a unique combination of high potency, slow off-rate kinetics, and oral bioavailability that is not shared by these analogs . For instance, BPTES, a widely used tool compound, suffers from poor solubility and metabolic stability, limiting its in vivo utility and requiring specialized formulations [1]. DON is a broadly active glutamine antagonist with significant neurotoxicity and off-target effects, precluding its use in many translational studies [2]. Furthermore, the hydrochloride salt form (CAS 1874231-60-3) is specifically designed to enhance aqueous solubility and oral bioavailability, a critical parameter for reproducible in vivo dosing that is absent in the free base form (CAS 1439399-58-2) [3]. Using an unvalidated generic alternative will introduce uncontrolled variables into experimental workflows, compromising data integrity and reproducibility.

Quantitative Evidence Guide for Telaglenastat Hydrochloride: Direct Comparator Data for Scientific Selection


Potency Advantage Over BPTES: Preincubation IC50 Comparison

Telaglenastat demonstrates time-dependent, slowly reversible inhibition kinetics, leading to a significantly lower IC50 following a 1-hour preincubation compared to the first-generation inhibitor BPTES . This is a direct consequence of its slow dissociation rate, which translates to sustained target engagement .

Glutaminase Inhibition Enzyme Kinetics Target Engagement

Superior Antiproliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines

In head-to-head cell viability assays against TNBC cell lines, Telaglenastat exhibits significantly greater antiproliferative potency than BPTES . This enhanced cellular activity is consistent across multiple TNBC models, underscoring its superior ability to suppress glutamine-dependent cancer cell growth .

Triple-Negative Breast Cancer Antiproliferative Assay Cell Viability

Kinetic Advantage: Slow Dissociation from GLS1 Compared to BPTES

Telaglenastat's mechanism of action is characterized by slow-binding, slowly reversible kinetics, leading to a prolonged drug-target residence time. This is a key differentiator from BPTES, which dissociates rapidly from the enzyme .

Enzyme Kinetics Drug-Target Residence Time Reversibility

Validated In Vivo Efficacy as a Single Agent in a Patient-Derived Xenograft (PDX) Model of TNBC

Telaglenastat demonstrates significant, single-agent tumor growth inhibition in a highly translational, patient-derived xenograft (PDX) model of triple-negative breast cancer, a feat not replicated by earlier GLS inhibitors due to poor pharmacokinetic properties [1]. This in vivo efficacy is a direct consequence of its optimized oral bioavailability and potent target engagement.

Patient-Derived Xenograft Triple-Negative Breast Cancer In Vivo Pharmacology

Orally Bioavailable Hydrochloride Salt Form Enables Reliable In Vivo Dosing

Telaglenastat hydrochloride is a specific salt form designed to optimize solubility and oral absorption, a critical requirement for reproducible in vivo studies. This is a key physicochemical advantage over the free base form (CAS 1439399-58-2) and other early GLS1 inhibitors like BPTES, which suffer from poor aqueous solubility and require complex formulation strategies .

Salt Form Oral Bioavailability Pharmacokinetics

Phase 1b/2 Clinical Trial Data in Advanced Myelodysplastic Syndromes (MDS)

A Phase 1b/2 clinical trial evaluated telaglenastat in combination with azacitidine in patients with advanced myelodysplastic syndromes (MDS), demonstrating a high objective response rate [1]. This clinical validation is unique among GLS1 inhibitors and provides a compelling rationale for its use as a benchmark compound in preclinical studies of hematologic malignancies.

Myelodysplastic Syndromes Phase 1/2 Clinical Trial Translational Research

Recommended Application Scenarios for Telaglenastat Hydrochloride (CAS 1874231-60-3)


Preclinical Modeling of Glutamine-Dependent Cancers (e.g., Triple-Negative Breast Cancer, Renal Cell Carcinoma)

Telaglenastat hydrochloride is the definitive tool compound for establishing and studying GLS1 dependency in oncology models. Its validated single-agent efficacy in TNBC PDX models (59% tumor growth inhibition at 200 mg/kg BID p.o.) and compelling clinical data in RCC make it the optimal choice for in vivo pharmacology studies [1]. Researchers can confidently use this compound to interrogate the role of glutamine metabolism in tumor growth, metastasis, and therapy resistance.

Investigating GLS1 as a Therapeutic Target in Hematologic Malignancies

Based on positive Phase 1b/2 clinical data in MDS demonstrating a 70% ORR in combination with azacitidine, Telaglenastat hydrochloride is the most clinically relevant GLS1 inhibitor for preclinical research in leukemia and other blood cancers [1]. Its use ensures that findings are anchored in a clinically validated context, increasing the translational impact of the research.

Combination Therapy Studies with Immuno-Oncology Agents or Standard-of-Care Chemotherapeutics

Telaglenastat's oral bioavailability and favorable pharmacokinetic profile make it ideal for combination studies. It has been successfully combined with paclitaxel in TNBC xenograft models (achieving 100% TGI) [1] and has been evaluated in multiple clinical trials with agents like nivolumab and everolimus [2]. Its well-characterized safety and PK profile in vivo facilitates the design of complex multi-agent regimens.

Mechanistic Studies of Glutaminase 1 Inhibition and Downstream Metabolic Effects

The compound's well-defined slow-binding, slowly reversible kinetics (t1/2 ~45 min) and high selectivity over GLS2 (IC50 > 1 µM) make it a precise molecular probe for studying the acute and sustained metabolic consequences of GLS1 blockade [1]. Researchers can differentiate primary effects from compensatory mechanisms more clearly than with less selective or kinetically distinct inhibitors like BPTES or DON.

Technical Documentation Hub

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